molecular formula C14H21NOSi B012634 6-[(tert-butyldimethylsilyl)oxy]-1H-indole CAS No. 106792-41-0

6-[(tert-butyldimethylsilyl)oxy]-1H-indole

Cat. No. B012634
Key on ui cas rn: 106792-41-0
M. Wt: 247.41 g/mol
InChI Key: DXVRGWFZTYZCFD-UHFFFAOYSA-N
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Patent
US07491710B2

Procedure details

A solution of 3.52 g of 6-hydroxyindole, 4.78 g of tert-butyldimethylsilyl chloride, and 4.5 g of imidazole in 16 ml of dimethylformamide is stirred at ambient temperature overnight. The reaction medium is diluted with ethyl acetate and the organic phase is then washed with 2 times 50 ml of distilled water. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off in a rotary evaporator to obtain 6.5 g of 6-(tert-butyl-dimethylsilanyloxy)-1H-indole.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1>CN(C)C=O.C(OCC)(=O)C>[Si:11]([O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
OC1=CC=C2C=CNC2=C1
Name
Quantity
4.78 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
4.5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is then washed with 2 times 50 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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